3-(Methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole
Overview
Description
The compound “3-(Methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole” contains several functional groups. The trichloromethyl group is a functional group that has the formula –CCl3 . The methanesulfonylmethyl group is derived from methanesulfonic acid, a strong acid. The 1,2,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trichloromethyl group is known to have a significant electronegativity . This could influence the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The trichloromethyl group, for example, is known to participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, compounds with a trichloromethyl group often have significant electronegativity .Scientific Research Applications
Synthesis and Chemical Reactions
The research on compounds closely related to 3-(Methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole primarily focuses on their synthesis and the exploration of their chemical properties. For instance, the synthesis of fused s-triazoles via intramolecular ring transformation of oxadiazole compounds has been documented. This process involves the reaction of 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole with binucleophilic reagents, demonstrating the compound's utility in generating structurally complex heterocycles (Sasaki, Ohno, & Ito, 1984).
Another example includes the catalytic activity of TiCl4 in promoting ring expansion reactions of isoxazoline-oxide methanesulfonates to yield various oxazine derivatives, showcasing the reactivity of methanesulfonylmethyl-substituted compounds in organometallic transformations (Harada, Shimozono, Kaji, & Zen, 1993).
Furthermore, the development of green synthetic methods for the preparation of 2-aryl-1,3,4-oxadiazoles from highly reactive intermediates, such as 1,1-dichloro-2-nitroethene, emphasizes the environmental aspect of synthesizing oxadiazole derivatives. This eco-friendly approach highlights the significance of 1,2,4-oxadiazoles in sustainable chemistry practices (Zhu, Zou, Shao, & Li, 2015).
Material Science and Polymer Research
In material science, the synthesis of silicon-containing polyoxadiazoles by polycondensation reactions illustrates the application of oxadiazole derivatives in creating high-performance polymers. These polymers exhibit high thermal stability and are studied for their potential in advanced material applications, such as coatings with photoluminescent properties (Hamciuc, Brumǎ, Köpnick, Kaminorz, & Schulz, 2001).
Organometallic Chemistry
The synthesis and study of organometallic compounds featuring oxadiazole derivatives also play a crucial role in research. For example, the preparation of group 3 organometallic compounds with oxadiazole-based ligands showcases the versatility of these compounds in coordination chemistry and catalysis (Tredget, Lawrence, Ward, Howe, Cowley, & Mountford, 2005).
Mechanism of Action
Target of Action
The presence of a trichloromethyl group and a methanesulfonylmethyl group suggests that it might interact with proteins or enzymes that have affinity for these functional groups .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. Compounds with similar structures often work by forming covalent bonds with their targets, altering their function .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown. The presence of an oxadiazole ring, a common motif in medicinal chemistry, suggests that it might interfere with several biological pathways .
Pharmacokinetics
The presence of polar groups like sulfonyl and oxadiazole might influence its solubility and absorption .
Result of Action
Without specific studies, it’s difficult to predict the exact molecular and cellular effects of this compound. Based on its structure, it might cause changes in protein function, leading to downstream effects on cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature might affect the stability of the compound, while the presence of other molecules might influence its efficacy through competitive or non-competitive interactions .
Future Directions
Properties
IUPAC Name |
3-(methylsulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N2O3S/c1-14(11,12)2-3-9-4(13-10-3)5(6,7)8/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAHAWXEQYYGEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NOC(=N1)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169601 | |
Record name | 1,2,4-Oxadiazole, 3-[(methylsulfonyl)methyl]-5-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269152-41-1 | |
Record name | 1,2,4-Oxadiazole, 3-[(methylsulfonyl)methyl]-5-(trichloromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Oxadiazole, 3-[(methylsulfonyl)methyl]-5-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.